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Compound of Interest

Compound Name: CA140

Cat. No.: B1192431

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of the dopamine analogue "CA140" is not described in the public
scientific literature. Therefore, this guide provides a detailed synthesis pathway for
Pramipexole, a well-established and clinically significant dopamine D2/D3 receptor agonist, as
a representative example of this class of compounds.

Introduction

Pramipexole, chemically known as (S)-2-amino-4,5,6,7-tetrahydro-6-
(propylamino)benzothiazole, is a non-ergoline dopamine agonist with high affinity for the D2
and D3 dopamine receptors.[1] It is widely prescribed for the treatment of Parkinson's disease
and restless legs syndrome.[2][3] The synthesis of Pramipexole in its enantiomerically pure (S)-
form is crucial, as this isomer possesses the desired pharmacological activity.[4]

This technical guide outlines a scalable and efficient synthesis of Pramipexole, adapted from a
process utilizing the Fukuyama alkylation protocol.[2][5] This method offers advantages in
terms of handling intermediates, achieving high conversion rates, and maintaining optical purity
throughout the synthesis.[2][5]

Overall Synthesis Pathway

The synthesis begins with the key intermediate, (S)-2,6-diamino-4,5,6,7-
tetrahydrobenzothiazole, and proceeds through a four-step process involving protection of the
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exocyclic amine, N-alkylation, deprotection, and final salt formation to yield Pramipexole
dihydrochloride monohydrate.[2][5]
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Caption: Overall synthesis pathway for Pramipexole.[2][5]

Experimental Protocols
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The following protocols are adapted from the publication "A Novel Scalable Synthesis of
Pramipexole” in Organic Process Research & Development.[2]

Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-
nitrobenzenesulfonamide

» Methodology: The starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is
selectively protected at the exocyclic amino group using 2-nitrobenzenesulfonyl chloride.

e Procedure:
o Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in pyridine.

o Cool the solution and add 2-nitrobenzenesulfonyl chloride portion-wise, maintaining the
temperature below a specified limit.

o Stir the reaction mixture until completion, monitored by an appropriate analytical method
(e.g., TLC or HPLC).

o Work up the reaction mixture by adding water and extracting with an organic solvent.

o The organic phases are combined, dried, and concentrated to yield the protected
intermediate.

Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-
propylbenzenesulfonamide

o Methodology: The protected intermediate undergoes N-alkylation with 1-iodopropane in the
presence of a base.

e Procedure:
o Dissolve the protected intermediate in a suitable solvent (e.g., DMF).
o Add potassium carbonate (K2CO3) and 1-iodopropane.

o Heat the reaction mixture and stir until the reaction is complete.
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o After cooling, perform an aqueous workup and extract the product into an organic solvent.

o The combined organic layers are washed, dried, and concentrated to give the N-alkylated
product.

Step 3: Synthesis of Pramipexole (free base)

o Methodology: The nitrobenzenesulfonyl protecting group is removed using a nucleophilic
thiol, such as thioglycolic acid, in the presence of a base.[2]

e Procedure:

[¢]

Prepare a solution of lithium hydroxide (LiOH) in ethanol and cool to 0-5 °C.[2]
o Add thioglycolic acid, maintaining the temperature below 25 °C.[2]
o Add the ethanolic solution of the N-alkylated intermediate.[2]

o After the reaction is complete, replace the ethanol with dichloromethane and perform an
alkaline extraction to remove the byproduct.[2]

o The organic phases containing the Pramipexole free base are collected and concentrated.

[2]
Step 4: Synthesis of Pramipexole Dihydrochloride Monohydrate

o Methodology: The free base is converted to its dihydrochloride monohydrate salt by
treatment with hydrochloric acid in a suitable solvent system.[2]

e Procedure:

[e]

To the concentrated solution of Pramipexole free base, add ethanol and water.[2]

o

Cool the solution to approximately -10 °C.[2]

[¢]

Pass gaseous hydrogen chloride (HCI) through the solution to precipitate the salt.[2]
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o The suspension is further cooled to -15 °C, and the solid product is collected by filtration.

[2]
o The crude product is dried to yield Pramipexole dihydrochloride monohydrate.[2]

o Further purification is achieved by recrystallization from a methanol/ethanol mixture.[2]

Quantitative Data

Step Product Yield Purity (HPLC)

Crude Pramipexole -
1-3 ) ) 54% Not specified
(from intermediate)

Crude Pramipexole

4 Dihydrochloride 70% 94.4%
Monohydrate

Recrystallization 1 Purified Salt 7% 99.6%

Recrystallization 2 Final Product 84% 99.8%

Data adapted from "A
Novel Scalable
Synthesis of

Pramipexole".[2]

Dopamine D2 Receptor Signhaling Pathway

Pramipexole exerts its therapeutic effect by acting as an agonist at D2 and D3 dopamine
receptors. These are G-protein coupled receptors (GPCRS) that, upon activation, inhibit the
enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the
second messenger cyclic AMP (CAMP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Address: 3281 E Guasti Rd
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